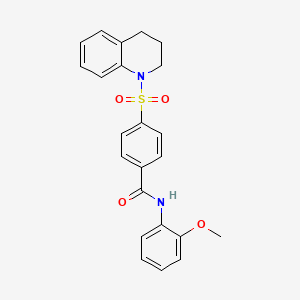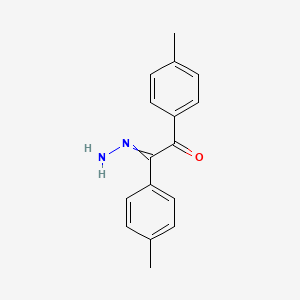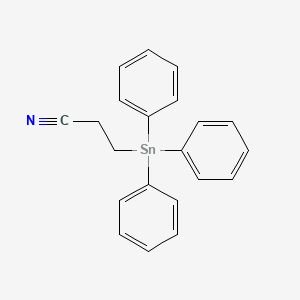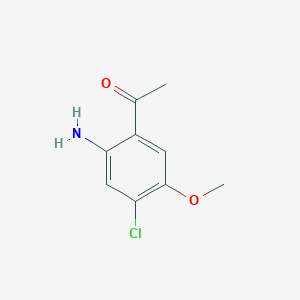
1-(2-amino-4-chloro-5-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-amino-4-chloro-5-methoxyphenyl)ethanone is an organic compound that belongs to the class of phenyl ethanones These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-4-chloro-5-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chloro-5-methoxybenzaldehyde.
Reaction Conditions: The key reaction involves the condensation of the aldehyde with an appropriate reagent to form the ethanone derivative. This can be achieved using reagents like acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
1-(2-amino-4-chloro-5-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-amino-4-chloro-5-methoxyphenyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 1-(2-Amino-4-chloro-phenyl)-ethanone
- 1-(2-Amino-5-methoxy-phenyl)-ethanone
- 1-(2-Amino-4-chloro-5-methoxy-phenyl)-propanone
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
1-(2-amino-4-chloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3 |
InChIキー |
WEWHIJQCVSAUHB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1N)Cl)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
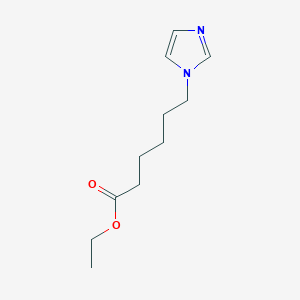
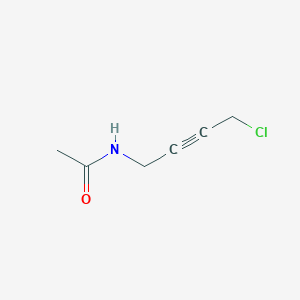
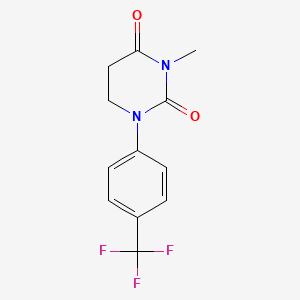
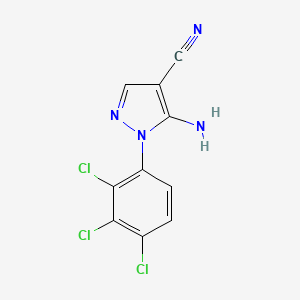
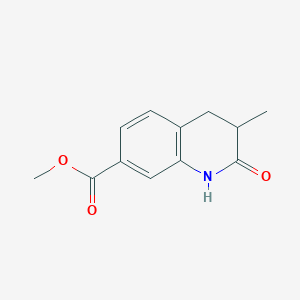
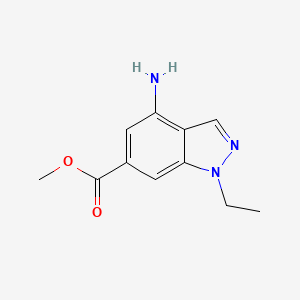
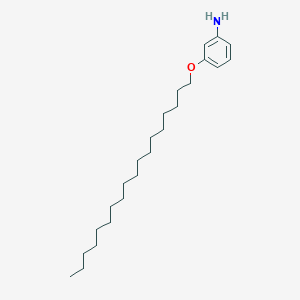
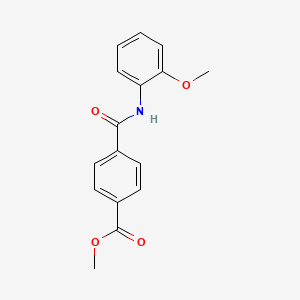

![6'-Fluorospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8747579.png)
